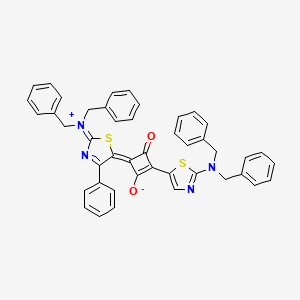![molecular formula C17H24O B13811789 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-](/img/structure/B13811789.png)
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- is an organic compound with the molecular formula C18H26O It is characterized by the presence of a butenal group attached to a phenyl ring substituted with two tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- typically involves the reaction of 3,5-bis(1,1-dimethylethyl)benzaldehyde with crotonaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
In an industrial setting, the production of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
相似化合物的比较
Similar Compounds
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Similar in structure but contains a hydroxyl group and a methyl ester.
3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of the butenal group.
Uniqueness
2-Butenal,3-[3,5-bis(1,1-dimethylethyl)phenyl]-,(2E)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the butenal group allows for various chemical transformations, while the tert-butyl groups provide steric hindrance and stability to the molecule.
属性
分子式 |
C17H24O |
|---|---|
分子量 |
244.37 g/mol |
IUPAC 名称 |
(Z)-3-(3-tert-butyl-5-propan-2-ylphenyl)but-2-enal |
InChI |
InChI=1S/C17H24O/c1-12(2)14-9-15(13(3)7-8-18)11-16(10-14)17(4,5)6/h7-12H,1-6H3/b13-7- |
InChI 键 |
QRHOMTWAYIXGPJ-QPEQYQDCSA-N |
手性 SMILES |
CC(C)C1=CC(=CC(=C1)C(C)(C)C)/C(=C\C=O)/C |
规范 SMILES |
CC(C)C1=CC(=CC(=C1)C(C)(C)C)C(=CC=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
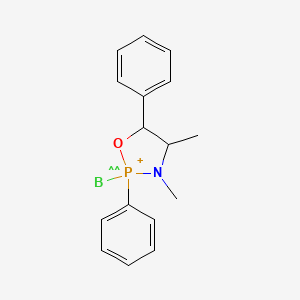
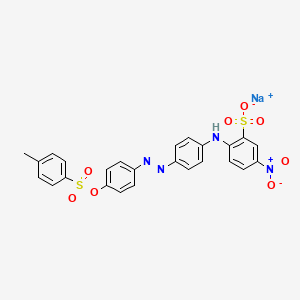
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
![2-[[4-[2-(1,3-Benzothiazol-2-yl)-3-(4-carboxy-2-methoxyphenyl)tetrazol-2-ium-5-yl]benzoyl]amino]ethanesulfonate](/img/structure/B13811737.png)
![[1,2,5]Oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5(3H)-one(9CI)](/img/structure/B13811738.png)
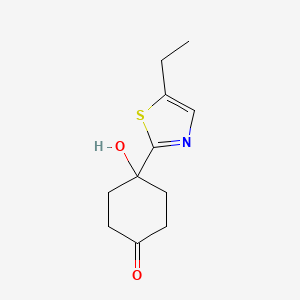
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
![1-[3-[(4-acetyl-1,1-dimethylpiperazin-1-ium-2-yl)disulfanyl]-4,4-dimethylpiperazin-4-ium-1-yl]ethanone](/img/structure/B13811753.png)
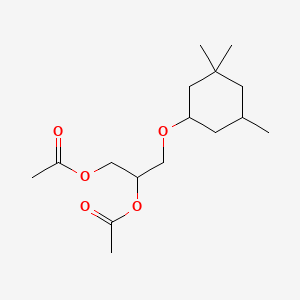
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
